molecular formula C28H32O14 B15093004 acacetin-8-C-neohesperidoside CAS No. 64271-10-9

acacetin-8-C-neohesperidoside

Cat. No.: B15093004
CAS No.: 64271-10-9
M. Wt: 592.5 g/mol
InChI Key: AOXGLIJSZLOQNZ-WBXLRLGPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acacetin-8-C-neohesperidoside typically involves the glycosylation of acacetin with neohesperidose. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, while chemical glycosylation may use glycosyl donors and acceptors under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction from natural sources such as kumquat juice, where it is found in significant quantities . The extraction process involves the use of solvents and purification techniques to isolate the compound from the plant matrix.

Chemical Reactions Analysis

Types of Reactions

Acacetin-8-C-neohesperidoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while substitution reactions can yield various glycoside derivatives .

Scientific Research Applications

Acacetin-8-C-neohesperidoside has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of acacetin-8-C-neohesperidoside involves its interaction with various molecular targets and pathways. It exerts its effects through:

Comparison with Similar Compounds

Acacetin-8-C-neohesperidoside is unique among flavone C-glycosides due to its specific glycosidic linkage and biological activities. Similar compounds include:

  • Apigenin-8-C-neohesperidoside
  • Luteolin-8-C-neohesperidoside
  • Chrysoeriol-8-C-neohesperidoside

These compounds share similar structures but differ in their specific substituents and biological activities .

Properties

CAS No.

64271-10-9

Molecular Formula

C28H32O14

Molecular Weight

592.5 g/mol

IUPAC Name

8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C28H32O14/c1-10-20(33)22(35)24(37)28(39-10)42-27-23(36)21(34)17(9-29)41-26(27)19-14(31)7-13(30)18-15(32)8-16(40-25(18)19)11-3-5-12(38-2)6-4-11/h3-8,10,17,20-24,26-31,33-37H,9H2,1-2H3/t10-,17+,20-,21+,22+,23-,24+,26-,27+,28-/m0/s1

InChI Key

AOXGLIJSZLOQNZ-WBXLRLGPSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)CO)O)O)O)O)O

Origin of Product

United States

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